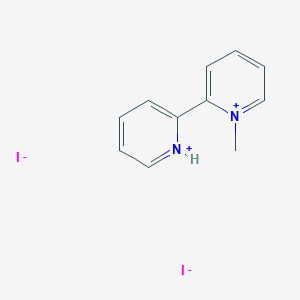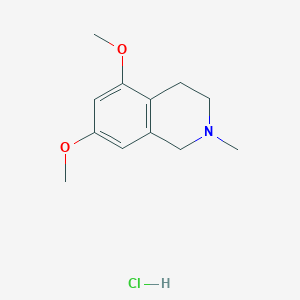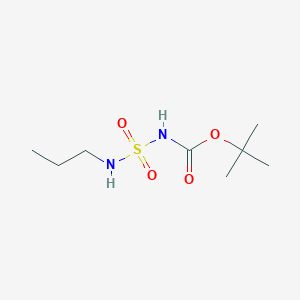
Methyl 3-(piperazin-1-yl)oxetane-3-carboxylate dihydrochloride
Übersicht
Beschreibung
Methyl 3-(piperazin-1-yl)oxetane-3-carboxylate dihydrochloride, also known as POCD, is a chemical compound that has been studied extensively in the field of medicinal chemistry. POCD is a bicyclic derivative of piperazine and oxetane, which are both commonly used in the pharmaceutical industry. The compound has been shown to have potential as a drug candidate for the treatment of several diseases, including cancer and neurological disorders.
Wissenschaftliche Forschungsanwendungen
Synthesis of Piperazine Substituted Quinolones
Research by Fathalla and Pazdera (2017) explores the synthesis of piperazine substituted quinolones, which is closely related to Methyl 3-(piperazin-1-yl)oxetane-3-carboxylate dihydrochloride. This study highlights the process of condensation of ethyl [4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-3-quinoline] carboxylate with N1-monosubstituted piperazine hydrochlorides, a key step in the preparation of piperazine derivatives (Fathalla & Pazdera, 2017).
Enantioselective Process for CGRP Receptor Inhibitor
Cann et al. (2012) developed an enantioselective and economical synthesis process for a potent calcitonin gene-related peptide (CGRP) receptor antagonist. This process includes the synthesis of the hydrochloride salt of the antagonist, demonstrating the relevance of similar compounds in the development of receptor inhibitors (Cann et al., 2012).
Synthesis and Pharmacological Evaluation
Kumar et al. (2017) discuss the synthesis and pharmacological evaluation of novel piperazine derivatives. Their research is particularly focused on the antidepressant and antianxiety activity of these compounds, showcasing the therapeutic potential of such chemical structures (Kumar et al., 2017).
Novel Annelated 2-Oxopiperazines
A study by Svetlana et al. (2015) delves into the synthesis of novel annelated 2-oxopiperazines, a category in which Methyl 3-(piperazin-1-yl)oxetane-3-carboxylate dihydrochloride may fall. This research provides insights into the interaction of piperazine derivatives with other chemical entities and their potential applications in various fields (Svetlana et al., 2015).
Synthesis of Piperazine-2-Carboxylic Acid
Kutina et al. (1985) developed a method for synthesizing methyl piperazinium-2-carboxylate dihydrochloride, closely related to the compound . Their work provides a foundation for understanding the synthesis pathways and potential applications of such compounds (Kutina et al., 1985).
Luminescent Properties and Photo-Induced Electron Transfer
Gan et al. (2003) investigated the luminescent properties and photo-induced electron transfer of piperazine substituted naphthalimides. This research indicates the potential use of similar compounds in photophysical studies and applications (Gan et al., 2003).
Eigenschaften
IUPAC Name |
methyl 3-piperazin-1-yloxetane-3-carboxylate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3.2ClH/c1-13-8(12)9(6-14-7-9)11-4-2-10-3-5-11;;/h10H,2-7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFREGTXBJVSPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(COC1)N2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-[(2S,3S)-1,3-dihydroxyoctadecan-2-yl]-12-[(7-nitro-2H-benzimidazol-4-yl)amino]dodecanamide](/img/structure/B1430779.png)






